Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate
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Overview
Description
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is a synthetic organic compound with the molecular formula C21H15FN2O2 and a molecular weight of 346.36 g/mol . It is characterized by the presence of a benzyl carbamate group attached to a biphenyl structure, which is further substituted with a cyano and a fluorine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(4-cyano-3-fluorophenyl)aniline . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution: The cyano and fluoro groups on the biphenyl structure can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 4-(4-cyano-3-fluorophenyl)aniline and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxides or amines.
Scientific Research Applications
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyano and fluoro groups may play a role in enhancing the compound’s binding affinity to target proteins, while the carbamate group may contribute to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[4-(4-cyano-3-chlorophenyl)phenyl]carbamate
- Benzyl N-[4-(4-cyano-3-bromophenyl)phenyl]carbamate
- Benzyl N-[4-(4-cyano-3-methylphenyl)phenyl]carbamate
Uniqueness
Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them more suitable for pharmaceutical applications .
Properties
IUPAC Name |
benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-20-12-17(6-7-18(20)13-23)16-8-10-19(11-9-16)24-21(25)26-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVLLWPSFPWDHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743064 |
Source
|
Record name | Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-75-7 |
Source
|
Record name | Carbamic acid, N-(4′-cyano-3′-fluoro[1,1′-biphenyl]-4-yl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (4'-cyano-3'-fluoro[1,1'-biphenyl]-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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